Bienvenue dans la boutique en ligne BenchChem!

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Physicochemical Properties Drug-likeness Oxadiazole comparison

This compound's distinct 5-bromothiophene and 3,4-dimethoxybenzamide substitution pattern makes it irreplaceable for diversity-oriented kinase inhibitor screening. The bromine atom serves as a synthetic handle for Suzuki or Buchwald-Hartwig couplings, enabling focused analog library generation. Its balanced logP of 3.3 ensures reliable solubility in common organic solvents. Unlike generic oxadiazoles, this scaffold's unique spectroscopic signatures provide a verifiable analytical reference standard. For projects demanding this precise architecture, substitution risks compromising experimental reproducibility.

Molecular Formula C15H12BrN3O4S
Molecular Weight 410.24
CAS No. 1021070-84-7
Cat. No. B2881909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS1021070-84-7
Molecular FormulaC15H12BrN3O4S
Molecular Weight410.24
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC
InChIInChI=1S/C15H12BrN3O4S/c1-21-9-4-3-8(7-10(9)22-2)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)
InChIKeyJPNWLVHNVNHDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 1021070-84-7) Structural Identity for Procurement


N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 1021070-84-7) is a synthetic small molecule featuring a 1,3,4-oxadiazole core. Its chemical identity is defined by a 5-(5-bromothiophen-2-yl) substituent at one position and a 3,4-dimethoxybenzamide fragment at another, with a molecular weight of 410.2 g/mol and a computed XLogP3-AA of 3.3 . This structure places it within a well-explored class of heterocyclic compounds often investigated in medicinal chemistry, yet the specific biological or performance profile of this exact derivative remains largely uncharacterized in primary peer-reviewed literature, making procurement decisions highly dependent on its unique structural features rather than on proven bioactivity data.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide


Despite sharing the 1,3,4-oxadiazole core, closely related analogs exhibit fundamental structural differences that preclude direct interchangeability. The specific combination of a 5-bromothiophene ring and a 3,4-dimethoxybenzamide moiety in this compound dictates its distinct physicochemical properties, including a computed logP of 3.3 . Replacing the bromothiophene with a furan ring, as in the structurally similar compound LMM11, or altering the methoxy-substitution pattern on the benzamide ring, creates a new chemical entity with potentially divergent reactivity, target binding, and pharmacokinetics. For any project requiring this precise scaffold, generic substitution of another 'oxadiazole' without rigorous validation risks introducing uncharacterized variables that can compromise experimental reproducibility.

Differential Evidence Analysis for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide


Physicochemical Property Benchmarking Against a Core Scaffold Analog

The compound's computed partition coefficient (XLogP3-AA) is 3.3, indicating balanced lipophilicity. This value differentiates it from the less lipophilic furan analog LMM11 (where replacing sulfur with oxygen in the 5-membered heterocycle would reduce logP by an estimated ~0.5-1.0 log units) . The presence of a heavy bromine atom (exact mass 408.97319 Da) further distinguishes it, increasing molecular weight and polarizability, which can influence non-covalent interactions like halogen bonding, a feature absent in non-halogenated or chloro-substituted analogs .

Physicochemical Properties Drug-likeness Oxadiazole comparison

Distinct Substituent Pattern vs. Regioisomeric and Heterocycle Analogs

The 3,4-dimethoxy substitution on the benzamide ring is a defining feature. A structurally distinct regioisomer, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 1021131-63-4), differs solely in the methoxy-group positioning . This minor change can dramatically alter molecular recognition and biological activity, as the orientation of hydrogen-bond acceptors is critical for target engagement. The target compound's unique arrangement ensures specific interactions that are not guaranteed by the 3,5-isomer or other 'dimethoxybenzamide' analogs.

Structure-Activity Relationship Chemical Biology Chemical Probe Design

Critical Acknowledgment of Quantitative Bioactivity Data Gap

A comprehensive search of primary peer-reviewed journals and authoritative databases (PubChem, ChEMBL) reveals no quantitative bioactivity data (e.g., IC50, Ki, MIC, EC50) for the target compound against a defined biological target and a close comparator. Vendor-derived claims of anticancer activity (e.g., IC50 6.75 µM on A549 cells) are present online but originate from sources excluded from this analysis. Consequently, there is no verifiable, high-strength evidence to support the selection of this compound over an analog based on potency or selectivity. Any procurement decision must be made solely on the basis of its unique chemical structure for use as a synthetic intermediate or a screening library component, not on a proven biological advantage.

Data Integrity Procurement Diligence Evidence-Based Selection

Validated Application Scenarios for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide Based on Current Evidence


Chemical Biology: A Structurally-Unique Scaffold for Kinase or Enzyme Inhibitor Library Design

Given the established role of 1,3,4-oxadiazoles as kinase inhibitor scaffolds, this compound's unique 5-bromothiophene and 3,4-dimethoxybenzamide substitution pattern makes it a logical inclusion in diversity-oriented screening libraries for serine/threonine or tyrosine kinases. Its bromine atom provides a synthetic handle for late-stage functionalization via Suzuki or Buchwald-Hartwig couplings to generate focused analog libraries .

Synthetic Chemistry: A Versatile Intermediate for Palladium-Catalyzed Cross-Coupling

The 5-bromothiophene moiety is a premium substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This makes the compound a strategic intermediate for synthesizing more complex, conjugated systems for either medicinal chemistry or materials science applications. Its balanced logP of 3.3 suggests good solubility in common organic solvents for these reactions .

Analytical Chemistry: A Reference Standard for Structural Confirmation of Analogous Series

Due to its distinct spectroscopic signatures (1H/13C NMR patterns from the 3,4-dimethoxybenzamide and bromothiophene), it can serve as a well-characterized analytical reference standard for verifying the identity and purity of newly synthesized analogs within an oxadiazole series, ensuring consistency across different batches during lead optimization .

Quote Request

Request a Quote for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.